Dimethyl disulfate

Description

Significance in Chemical Sciences and Related Disciplines

Dimethyl disulfide holds considerable significance across various chemical sciences and related disciplines, serving as a versatile compound in both natural processes and industrial applications.

Industrial and Chemical Applications: DMDS is widely utilized in the petrochemical industry, primarily as a sulfiding agent for activating hydrotreatment and hydrocracking catalysts. nih.govnih.govnih.govfishersci.comnih.gov Its high sulfur content and low decomposition temperature are advantageous, as it decomposes to form hydrogen sulfide (B99878) (H₂S), which then reacts with metal oxides on the catalyst, converting them into their active metal sulfide forms. nih.govnih.govnih.gov This process is crucial for optimizing reaction efficiency, reducing startup times, and enhancing catalyst lifespan in refineries. nih.gov

Beyond catalyst activation, DMDS acts as an effective coke inhibitor in petrochemical steam cracking processes, protecting coils from coke and carbon monoxide formation and thereby improving operational run length and yield. nih.govnih.govnih.govfishersci.com It also plays a role in the production of renewable fuels, where it is used to sulfide heterogeneous catalysts involved in the synthesis of renewable diesel and jet fuel. nih.gov

As a chemical intermediate, DMDS is integral to the synthesis of various downstream chemicals. These include methanesulfenyl chloride, methanesulfinyl chloride, methanesulfonyl chloride, dimethyl sulfate (B86663), methanethiol (B179389), and carbon disulfide, which find applications in pharmaceuticals, agrochemicals, and flavorings. nih.govwikipedia.orgnih.govnih.govnih.govciteab.com Furthermore, DMDS functions as a solvent and extraction agent in pharmaceutical and agrochemical industries. wikipedia.orgnih.gov In environmental applications, it is employed in wastewater treatment to control malodorous compounds like hydrogen sulfide in biogas streams. wikipedia.org

Natural Occurrence and Biological Relevance: DMDS is a ubiquitous natural product, widely distributed in the environment and emitted by diverse biological sources such as bacteria, fungi, plants, and animals. nih.govnih.govnih.govnih.gov It is an active component of the global sulfur cycle. fishersci.comnih.gov For instance, DMDS, along with dimethyl sulfide and dimethyl trisulfide, is a volatile compound released by plants like the dead-horse arum (Helicodiceros muscivorus), which uses these odors to attract pollinating flies. nih.govnih.govmycocentral.eu Its presence has even been possibly detected in the atmosphere of exoplanets, such as K2-18b. nih.govnih.gov In biochemistry, the oxidation-reduction reactions involving disulfide bonds, like those found in DMDS, are fundamental. uni.lu

Physical and Chemical Properties of Dimethyl Disulfide: Dimethyl disulfide possesses distinct physical and chemical properties that contribute to its diverse applications. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | CH₃SSCH₃ | nih.govnih.gov |

| Molar Mass | 94.19 g·mol⁻¹ | nih.govnih.gov |

| Appearance | Colorless to pale yellow liquid | nih.govnih.govnih.gov |

| Odor | Unpleasant, garlic-like | nih.govuni.lunih.gov |

| Density | 1.06 g/cm³ | nih.gov |

| Melting Point | -85 °C | nih.gov |

| Boiling Point | 110 °C | nih.gov |

| Solubility in Water | 2.5 g/L (at 20 °C) | nih.gov |

| Solubility in Organic Solvents | Soluble (e.g., ethanol, ether) | nih.govnih.gov |

| Vapor Pressure | 3.8 kPa (at 25 °C) | nih.gov |

Historical Context of Research on Organosulfur Compounds

The study of organosulfur compounds, a class of organic substances containing sulfur, has a rich history within chemical sciences. These compounds are ubiquitous in nature and are critical components in pharmaceuticals, agrochemicals, and flavorants. nih.govnih.govnih.gov Sulfur itself is an essential element for life, with key biological molecules like the amino acids cysteine and methionine containing sulfur. nih.govnih.gov

Early investigations into organosulfur chemistry date back to the 19th century. nih.govflybase.org For instance, thiols, a fundamental class of organosulfur compounds, were first synthesized in laboratories in 1834. nih.gov Over time, research in this field has evolved to apply rigorous methods of physical organic chemistry, focusing on comparative studies between sulfur and oxygen compounds, as well as exploring sulfur's role in heterocyclic and biologically important molecules. dsmz.de

Dimethyl disulfide itself has a documented history of industrial use. nih.gov Its development as a soil fumigant represents a significant area of historical research, with companies like Arkema (through its former part, Cerexagri, Inc.) conducting studies to evaluate its efficacy and behavior as an alternative to methyl bromide. nih.govfishersci.comfishersci.co.uk Early research on the oxidation of DMDS identified sulfur dioxide (SO₂) as a primary product. nih.gov The synthesis methods for DMDS have also progressed, initially involving reactions of methanethiol or sodium methyl mercaptide, and later incorporating methods that utilize sodium sulfite, elemental sulfur, and dimethyl sulfate. citeab.com More contemporary approaches include synthesis from methyl mercaptan and dimethyl sulfoxide (B87167). nih.gov

Structure

3D Structure

Properties

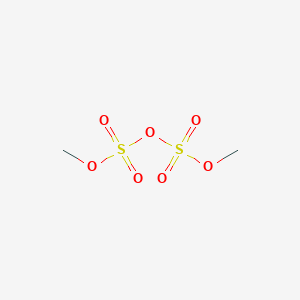

CAS No. |

10506-59-9 |

|---|---|

Molecular Formula |

C2H6O7S2 |

Molecular Weight |

206.2 g/mol |

IUPAC Name |

methoxysulfonyl methyl sulfate |

InChI |

InChI=1S/C2H6O7S2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H3 |

InChI Key |

HTIBHCNKRMYWAG-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)(=O)OS(=O)(=O)OC |

Origin of Product |

United States |

Synthesis and Biosynthesis Pathways of Dimethyl Disulfide

Established Chemical Synthesis Methodologies

Chemical synthesis of dimethyl disulfide primarily involves the oxidation of sulfur-containing precursors, with several industrial processes developed for its production.

Oxidation of Methyl Mercaptan

One prevalent method for synthesizing dimethyl disulfide involves the oxidation of methyl mercaptan (methanethiol). This process is widely applied in the fine chemical industry. mdpi.com

Merox Process : The Merox process is a well-known industrial method that converts mercaptans, including methyl mercaptan, into disulfides through oxidation with oxygen. mdpi.com

Catalytic Oxidation : Methyl mercaptan can be catalytically transformed into dimethyl disulfide (DMDS) using various metal oxides. Studies have shown that metal oxides such as copper, manganese, and zinc act as active centers for this catalytic conversion. preprints.org For instance, on the surface of catalysts containing these metal oxides, methyl mercaptan (CH₃SH) is adsorbed and then decomposed to form dimethyl sulfide (B99878) (DMS) and dimethyl disulfide (DMDS). preprints.org Increasing the temperature in such processes can lead to a higher rate of methyl mercaptan decomposition into DMDS. preprints.org

Reaction with Sulfur and Sodium Sulfide : A method involves adding powdered sulfur to a reactor containing a liquid catalyst, such as sodium sulfide, under pressurized conditions to generate a sodium persulfide solution. patsnap.com Subsequently, impure methyl mercaptan gas is introduced to react with the sodium persulfide, yielding dimethyl disulfide along with byproducts like dimethyl trisulfide and dimethyl polysulfide. patsnap.com The mixed solution of byproducts can be returned to the reactor for a circular reaction, enhancing efficiency. patsnap.com

Sulfuration Process : Another approach involves introducing methyl mercaptan and sulfur into a reactor at a specific molar ratio (e.g., 2:(0.95-1.55)) in the presence of a catalyst like sodium sulfite. google.com This reaction, typically conducted at temperatures between 50-550 °C and pressures of 0.05-0.5 MPa, produces dimethyl disulfide and hydrogen sulfide. google.com The hydrogen sulfide can be discharged for cyclic utilization in methyl mercaptan preparation, and the crude dimethyl disulfide product is then rectified to obtain a purified final product. google.com

Iodine Oxidation : Dimethyl disulfide can also be produced by the oxidation of methanethiol (B179389) (methyl mercaptan) using iodine, following the reaction: 2 CH₃SH + I₂ → CH₃SSCH₃ + 2 HI. wikipedia.org

Synthetic Routes Employing Methyl Sulfate (B86663) and Sulfur Precursors

Alternative chemical synthesis pathways for dimethyl disulfide involve the use of methyl sulfate and other sulfur precursors.

Dimethyl Sulfate Process : The dimethyl sulfate process is a recognized manufacturing method for dimethyl disulfide. mdpi.com In this method, dimethyl sulfate ((CH₃)₂SO₄) is dripped into a solution primarily composed of sodium disulfide, which is formed by reacting elementary sulfur with a sodium sulfide solution. google.com The reaction occurs at temperatures between 30-80 °C, leading to the formation of a mixed solution of dimethyl disulfide and dimethyl polysulfide. google.com The molar ratio of sodium sulfide, sulfur, and methyl sulfate is typically optimized, with an optimal ratio of 1.1:1.4:1 (Na₂S:S:(CH₃)₂SO₄) being reported. google.com This method is noted for its simplicity and lower cost, especially in regions with abundant sodium sulfide resources. google.com

Sustainable and Renewable Feedstock-Based Synthesis Approaches

While dimethyl disulfide itself is crucial in the production of renewable fuels, particularly as a sulfiding agent for catalysts used in hydrodeoxygenation units that process renewable feedstocks like vegetable oils, used cooking oils, and animal fats arkema.combiofueljournal.com, direct synthesis methodologies for dimethyl disulfide from renewable feedstocks are not explicitly detailed in the provided search results. The focus in the context of renewable resources is predominantly on DMDS's role in activating and maintaining the activity of catalysts used in the conversion of renewable feedstocks into fuels. arkema.combiofueljournal.com

Biogenic and Natural Formation Mechanisms

Dimethyl disulfide is widely distributed in nature and is produced through various biogenic pathways involving microorganisms, fungi, and plants. wikipedia.org

Microbial and Fungal Production Pathways

Microorganisms and fungi contribute significantly to the natural formation and emission of dimethyl disulfide in various ecosystems.

Bacterial Production : Dimethyl disulfide is emitted by bacteria. wikipedia.org For instance, the bacterium Bacillus sp B55, a root-colonizing bacterium of Nicotiana attenuata, produces and emits dimethyl disulfide as a volatile organic compound (VOC). nih.gov This DMDS is efficiently assimilated by the plant, promoting seedling growth, particularly under sulfur-starved conditions. nih.gov

Fungal Production : Fungi are also known producers of dimethyl disulfide. wikipedia.org Certain wheat rhizosphere actinomycetes, specifically Microbacterium and Arthrobacter species, produce dimethylpolysulfides (DMPS), which include dimethyl disulfide (DMDiS) and dimethyl trisulfide (DMTriS). asm.org These compounds exhibit antifungal properties against major wheat phytopathogenic fungi like Fusarium graminearum and Zymoseptoria tritici. asm.org Dimethyl disulfide produced by microorganisms can exert strong fungicidal activity, for example, against Sclerotinia minor, by damaging its cell membrane and downregulating ergosterol (B1671047) biosynthesis genes. nih.govresearchgate.net

Degradation of Sulfur Compounds : Dimethyl sulfide (DMS), a major volatile sulfur compound released from oceans and terrestrial ecosystems, is primarily derived from the microbial degradation of dimethylsulfoniopropionate (DMSP), an abundant metabolite in marine microalgae. ethz.choup.comresearchgate.netbiorxiv.orgcsic.es While DMS is the direct product of DMSP cleavage, it can be subsequently oxidized to dimethyl sulfoxide (B87167) (DMSO) and further to dimethyl disulfide in the environment. copernicus.orgcopernicus.org

Plant-Derived Biosynthesis and Emissions in Ecological Systems

Plants play a role in the biosynthesis and emission of dimethyl disulfide, contributing to its presence in ecological systems.

Direct Emission : Dimethyl disulfide is a volatile compound emitted by various plants. wikipedia.org For example, guava plants (Psidium guajava L.) continuously release sulfur volatiles, including methanethiol, dimethyl sulfide (DMS), and dimethyl disulfide (DMDS). nih.gov The emission of these compounds can increase rapidly after mechanical damage to the plant. nih.gov These plant-derived sulfur volatiles can act as signaling molecules, influencing plant-plant communications and triggering anti-herbivore activities in neighboring plants. nih.gov

Decomposition of Plant Material : Dimethyl disulfide is also produced during the decomposition of organic matter, including plant materials, in soil. researchgate.net Studies have quantified significant concentrations of dimethyl disulfide (ranging from 0 to 283.2 μg g⁻¹ plant dry weight) released from soil-incorporated plant material, depending on the plant species and sampling time. researchgate.net This process contributes to the characteristic sulfurous odor often associated with decaying plant matter. researchgate.net

Ecological Roles : Certain plants utilize DMDS emissions for ecological purposes. For instance, the dead-horse arum (Helicodiceros muscivorus), a fly-attracting plant, emits a blend of volatile compounds including dimethyl disulfide, dimethyl sulfide, and dimethyl trisulfide, which mimic the odor of fetid meat to attract pollinators. wikipedia.org

Enzymatic and Chemical Disproportionation Processes in Biological Tissues

The formation and transformation of dimethyl disulfide in biological tissues can occur through both enzymatic and chemical disproportionation processes, often involving reactive sulfur intermediates.

Chemical Disproportionation

A prominent mechanism for the formation of dimethyl disulfide in certain biological contexts is the chemical disproportionation of methanesulfenic acid. This has been observed in crushed tissues of broccoli florets, where methanesulfenic acid readily undergoes this transformation to yield methanethiol and dimethyl disulfide. nih.govwikipedia.orgsigmaaldrich.com

In frozen-thawed and homogenized broccoli tissues, the formation of dimethyl disulfide primarily results from the chemical disproportionation of methyl methanethiosulfinate. nih.govwikipedia.org Methanesulphenic acid, a highly reactive intermediate, can also undergo dimerization and redox reactions to form other products, including methyl methanethiosulfinate (MMTSI) and methyl methanethiosulfonate (B1239399) (MMTSO), alongside dimethyl disulfide. sigmaaldrich.com The inhibition of dimethyl disulfide production during freeze-thawing in these tissues is attributed to factors such as a sudden decrease in pH, the adherence of dimethyl disulfide to tissue surfaces, and a reduction in cysteine sulfoxide lyase activity under acidic conditions. nih.govwikipedia.org

Enzymatic Disproportionation

While dimethyl disulfide formation often involves chemical disproportionation of intermediates, the initial steps leading to these intermediates can be enzymatically driven. For instance, in disrupted vegetable tissues, such as those from Allium cepa (onion) or Brassicas, cysteine sulfoxide lyases are released from plant vacuoles. sigmaaldrich.com These enzymes catalyze the breakdown of S-methyl-L-cysteine sulphoxide (SMCSO) into ammonia, pyruvate, and methanesulphenic acid. sigmaaldrich.com The highly reactive methanesulphenic acid then spontaneously undergoes chemical disproportionation to form methanethiol and subsequently, dimethyl disulfide. sigmaaldrich.com Similarly, microorganisms residing in the human gastrointestinal tract possess cysteine sulfoxide lyase activity capable of generating dimethyl disulfide from ingested SMCSO. sigmaaldrich.com

Chemical Reactivity and Mechanistic Investigations of Dimethyl Disulfide

Nucleophilic and Electrophilic Reactions

Ion-Molecule Reactions with Aliphatic Carbanions in the Gas Phase

SN2 and Elimination-Addition Reaction Sequences

Mechanistic investigations into the reactivity of dimethyl disulfide reveal its participation in diverse reaction pathways, including SN2 and elimination-addition sequences. Studies on gas-phase reactions of dimethyl disulfide with various aliphatic carbanions have demonstrated the occurrence of thiophilic reactions, SN2 displacements, and E2 elimination-addition sequences. nih.govnih.govresearchgate.net For instance, the reaction of difluoromethyl anion with dimethyl disulfide can initiate an E2 elimination, leading to the formation of thioformaldehyde (B1214467) and thiomethyl anion, which can then recombine to form a hemithioacetal structure. nih.gov

The mechanism of nucleophilic substitution at sulfur, particularly in thiolate-disulfide exchange reactions, has been a subject of detailed study. While some theoretical calculations suggest an addition-elimination pathway, an SN2 mechanism can also operate, especially when larger substituents are present on the sulfur atoms. nih.govacs.org

Dimethyl disulfide also undergoes SN2 displacement reactions with phosphorus nucleophiles. For example, the S-S bond cleavage in dimethyl disulfide by trimethylphosphine (B1194731) (TMP) has been studied computationally. These calculations indicate that in the gas phase, the reaction is highly endothermic, but in the presence of sufficient water molecules (e.g., four or more), which provide stabilization to the charged products, the reaction proceeds through an SN2 pathway with an almost barrierless transition state relative to the pre-organized reaction complex. nih.govnih.gov

The competition between elimination and substitution pathways is also observed. For reactions of simple acyclic disulfides with nucleophiles like fluoride (B91410) (F⁻) and hydroxide (B78521) (HO⁻), elimination reactions are found to follow an E2 mechanism and are kinetically preferred over substitution. In contrast, with nucleophiles such as the allyl anion, the substitution reaction proceeds via an SN2 mechanism and is favored. psu.edu

Table 1: Observed Reaction Pathways of Dimethyl Disulfide with Carbanions nih.govnih.gov

| Carbanion Type | Observed Reaction Pathways | Key Products (m/z) |

| Aliphatic Carbanions | Thiophilic reaction, SN2, E2 elimination-addition sequence | 47 (CH₃S⁻), 79 (CH₃SS⁻), 93 (CH₃SCH₂S⁻) |

Thiomethylation and Alkylation Principles in Organic Synthesis

Dimethyl disulfide serves as a valuable reagent for introducing methylthio groups (–SCH₃) into organic molecules, a process known as thiomethylation. This makes it a key component in various synthetic strategies. metoree.com

A notable application is the copper-catalyzed methylthiolation of aryl iodides and bromides using dimethyl disulfide in water. This efficient coupling reaction provides a route to synthesize aryl methyl sulfides, tolerating a variety of electron-donating and electron-withdrawing functional groups on the aryl substrates, and yielding products in moderate to good yields. diva-portal.orgresearchgate.net

Beyond direct thiomethylation, related reagents derived from sulfur-containing compounds can also facilitate the introduction of methylthio moieties. For instance, BF₃SMe₂ (boron trifluoride dimethyl sulfide (B99878) complex) has been shown to promote the nucleophilic thiomethylation of electron-deficient haloarenes. It can also be utilized for the conversion of aromatic aldehydes into methyl-dithioacetals, showcasing its utility in constructing sulfur-containing functionalities. diva-portal.org

While dimethyl disulfide is primarily known for its role in thiomethylation, which is a specific type of alkylation at a sulfur atom, its direct involvement in general carbon-carbon or carbon-heteroatom alkylation (e.g., adding a simple methyl group, -CH₃) is less common compared to other dedicated alkylating agents like methyl iodide. However, the principles of alkylation, broadly defined as the introduction of an alkyl group, are exemplified by DMDS's ability to transfer a methylthio (–SCH₃) unit to a substrate, effectively forming a new C-S bond.

Catalytic and Industrial Mechanistic Applications of Dimethyl Disulfide

Hydroprocessing Catalyst Activation and Sulfiding Chemistry

Dimethyl Disulfide (DMDS) serves as the most commonly utilized chemical for the sulfiding of hydrotreating and hydrocracking catalysts. reactor-resources.comwikipedia.orgatamanchemicals.comatamanchemicals.comnbwchem.comrayeneh.comaydintek.comslideshare.net This activation process, often referred to as presulfiding, is essential for converting inactive metal oxides present in fresh or regenerated catalysts into their active metal sulfide (B99878) forms, which are crucial for subsequent catalytic reactions. reactor-resources.comatamanchemicals.comatamanchemicals.comnbwchem.comrayeneh.comaydintek.comreactor-resources.comreactor-resources.comthepetrosolutions.com

Mechanism of Metal Oxide Conversion to Active Metal Sulfide Phases

Hydroprocessing catalysts, typically containing metal oxides of elements such as cobalt (Co), nickel (Ni), molybdenum (Mo), and tungsten (W), are initially in an inactive oxide state. reactor-resources.comreactor-resources.comreactor-resources.comthepetrosolutions.com For these catalysts to effectively promote hydrodesulfurization (HDS) and hydrodenitrification (HDN) reactions, they must undergo a transformation to their active metal sulfide phases. reactor-resources.comatamanchemicals.comatamanchemicals.comnbwchem.comrayeneh.comaydintek.comreactor-resources.comreactor-resources.comthepetrosolutions.com

The activation mechanism involves the introduction of DMDS into a reactor pressurized with hydrogen at elevated temperatures, generally at or above 370°F (188°C). reactor-resources.comatamanchemicals.comatamanchemicals.comnbwchem.comrayeneh.comaydintek.com Under these conditions and in the presence of the catalyst, DMDS decomposes to yield hydrogen sulfide (H₂S) and methane (B114726) (CH₄). reactor-resources.comnbwchem.comrayeneh.comreactor-resources.comarkema.comafpm.org The generated H₂S then reacts with the metal oxides on the catalyst surface, converting them into their corresponding active metal sulfides. For instance, molybdenum oxide (MoO₃) is converted to molybdenum disulfide (MoS₂), nickel oxide (NiO) to nickel sulfide (Ni₃S₂), tungsten oxide (WO₃) to tungsten disulfide (WS₂), and cobalt oxide (CoO) to cobalt sulfide (Co₉S₈). reactor-resources.comarkema.com

The general chemical reactions involved are:

Decomposition of DMDS: CH₃SSCH₃ + 3H₂ → 2H₂S + 2CH₄ reactor-resources.comarkema.com

Conversion of metal oxide to metal sulfide: MeO + H₂S → MeS + H₂O reactor-resources.com

This two-step process ensures the proper formation of the catalytically active sites. reactor-resources.com

Role in Desulfurization and Denitrification Reaction Pathways

The active metal sulfide phases, formed through the sulfiding process with DMDS, are indispensable for the efficient operation of hydrodesulfurization (HDS) and hydrodenitrification (HDN) processes. reactor-resources.comatamanchemicals.comatamanchemicals.comnbwchem.comrayeneh.comaydintek.comreactor-resources.comthepetrosolutions.comgaylordchemical.com These reactions are critical in refineries for removing sulfur and nitrogen contaminants from various hydrocarbon feedstocks, such as naphtha, diesel, and jet fuel, to comply with stringent environmental regulations and fuel quality specifications, including the production of ultra-low sulfur diesel (ULSD). reactor-resources.comgaylordchemical.comgaylordchemical.comavantium.comarkema.com The presulfiding step significantly enhances the initial activity of these catalysts, leading to improved performance in contaminant removal. reactor-resources.comgaylordchemical.comgaylordchemical.comresearchgate.net

Decomposition Kinetics and Hydrogen Sulfide Formation in Catalytic Environments

The decomposition of DMDS in catalytic environments is a well-studied phenomenon. Over hydrotreating catalysts, DMDS typically decomposes within a temperature range of 360-482°F (182-250°C). reactor-resources.comatamanchemicals.comnbwchem.comrayeneh.comresearchgate.net In contrast, without the presence of a catalyst, thermal decomposition of DMDS to H₂S requires significantly higher temperatures, often exceeding 1000°F (538°C) or even 1150°F (621°C). reactor-resources.comatamanchemicals.comnbwchem.comrayeneh.comaydintek.com

The decomposition pathway is complex, involving intermediate species. Initially, at temperatures below approximately 230°C, DMDS can decompose into methyl mercaptan (CH₃SH). As temperatures increase (between 230-330°C), methyl mercaptan further decomposes via hydrogenolysis reactions to produce methane (CH₄) and hydrogen sulfide (H₂S). Methyl mercaptan can also form dimethyl sulfide (DMS) and H₂S. ulisboa.pt The primary gaseous by-products of DMDS decomposition in a catalytic environment are H₂S and methane. reactor-resources.comnbwchem.comrayeneh.comreactor-resources.comarkema.comafpm.org The formation of methane as a by-product is advantageous as it does not lead to premature coking of the catalyst bed, unlike some decomposition by-products from other sulfiding agents like polysulfides (e.g., TBPS), which can cause excessive coking if not carefully managed. reactor-resources.comatamanchemicals.comnbwchem.comrayeneh.comarkema.com The decomposition of DMDS is an exothermic process, and its characteristic decomposition temperature range allows for better control of the reaction exotherm during catalyst activation. reactor-resources.comatamanchemicals.comnbwchem.comrayeneh.com

Influence of Catalyst Type on DMDS Decomposition Rates and Selectivity

The efficiency and temperature required for the complete decomposition of DMDS over a hydrotreating catalyst are influenced by several factors, including pressure, residence time, and the specific type of catalyst employed. reactor-resources.comatamanchemicals.comnbwchem.comrayeneh.comafpm.org For instance, cobalt-molybdenum (CoMo) catalysts have been observed to decompose DMDS at lower temperatures compared to nickel-molybdenum (B8610338) (NiMo) catalysts. reactor-resources.comatamanchemicals.comnbwchem.comrayeneh.comafpm.org

DMDS is highly effective due to its substantial sulfur content of 68%, which is notably higher than other common sulfiding agents such as tertiary-butyl polysulfide (TBPS, 54%) or dimethyl sulfide (DMS). reactor-resources.comwikipedia.orgatamanchemicals.comatamanchemicals.comnbwchem.comrayeneh.comreactor-resources.comafpm.orgarkema.comresearchgate.net This higher sulfur density means that a smaller quantity of DMDS is required to achieve the desired level of catalyst sulfiding. atamanchemicals.comatamanchemicals.com While alternative sulfiding agents like SZ54 (containing di-t-butylpolysulphide, DBPS) have been shown to achieve comparable hydrodesulfurization (HDS) performance for ultra-low sulfur diesel (ULSD) production, DMDS generally provides superior catalyst activity and allows for operation at lower temperatures to achieve equivalent performance. avantium.comarkema.com

Coking Inhibition and Metallurgy Protection in Petrochemical Processes

Dimethyl Disulfide (DMDS) plays a crucial role in the petrochemical industry, particularly in steam cracking processes, where it acts as an effective inhibitor of coke deposition and a protector of furnace metallurgy. reactor-resources.comwikipedia.orgatamanchemicals.comatamanchemicals.comnbwchem.comchemicalsunited.comkmutnb.ac.thkurita.eueptq.comresearchgate.netarkema.comresearchgate.netcpchem.comirost.irgoogle.com

Mechanistic Role in Minimizing Coke Deposit Formation in Steam Cracking

Steam cracking furnaces are susceptible to significant coke deposition on the inner walls of their coils. This coke buildup leads to several operational challenges, including reduced heat transfer efficiency, increased pressure drop, higher fuel consumption, and ultimately, a shortened furnace run length. chemicalsunited.comkmutnb.ac.thkurita.euresearchgate.netresearchgate.netgoogle.com

DMDS is continuously injected into the dilution steam or feedstock of steam crackers. reactor-resources.comwikipedia.orgatamanchemicals.comatamanchemicals.comnbwchem.comkurita.eucpchem.com Under the high temperatures prevalent in cracking furnaces, DMDS decomposes to form hydrogen sulfide (H₂S). kmutnb.ac.thkurita.eucpchem.comirost.ir The H₂S then plays a critical mechanistic role in minimizing coke formation by:

Passivation of Catalytic Sites: H₂S reacts with and passivates the active metal sites, primarily iron (Fe) and nickel (Ni), on the furnace tube surfaces. These metals are known catalysts for the formation of filamentous coke (catalytic coking). The H₂S forms a protective layer of iron sulfide (FeS) on the metal surface, which inhibits the catalytic activity of these metals and reduces coke formation. reactor-resources.comwikipedia.orgatamanchemicals.comkmutnb.ac.thkurita.eueptq.comresearchgate.netcpchem.comirost.irgoogle.comgaylordchemical.com

Inhibition of Pyrolytic Mechanisms: DMDS, through its decomposition products, also contributes to inhibiting pyrolytic mechanisms and terminating free radicals that are involved in the gas-phase formation of amorphous coke. kmutnb.ac.thgaylordchemical.com The sulfur released from DMDS interacts with hydrocarbons to prevent their polymerization and subsequent coke buildup. chemicalsunited.com

Beyond coke inhibition, DMDS also helps in reducing the formation of carbon monoxide (CO), which is a detrimental by-product that can poison downstream catalysts. reactor-resources.comwikipedia.orgatamanchemicals.comatamanchemicals.comnbwchem.comchemicalsunited.comkmutnb.ac.thkurita.euresearchgate.netresearchgate.netcpchem.comgoogle.comgaylordchemical.com This reduction is achieved by the passivation of catalytic metal surfaces and by catalyzing the water-gas shift reaction (CO + H₂O ↔ CO₂ + H₂), which converts CO into less harmful carbon dioxide (CO₂). cpchem.comgoogle.comgaylordchemical.com

Research has demonstrated that the effectiveness of DMDS in coke inhibition is dependent on the application method and the concentration used. Studies have shown that an optimal DMDS concentration can significantly decrease the coking rate. For example, in one study involving steam cracking of ethane (B1197151), a DMDS concentration of 20 ppmw resulted in a 52% reduction in the coking rate compared to an industrial dosage of 111 ppmw, and also led to a 50% decrease in CO formation. kmutnb.ac.thresearchgate.netresearchgate.net This optimization of DMDS dosage can lead to extended furnace run lengths and improved operational efficiency. chemicalsunited.comkmutnb.ac.tharkema.com

Table 1: Comparison of DMDS and Other Sulfiding Agents

| Property/Agent | Dimethyl Disulfide (DMDS) | Tertiary-Butyl Polysulfide (TBPS) | Dimethyl Sulfide (DMS) |

| Sulfur Content | 68% reactor-resources.comatamanchemicals.comnbwchem.comrayeneh.comreactor-resources.comresearchgate.net | 54% reactor-resources.comafpm.org | - |

| Decomposition Temp. (with catalyst) | 360-482°F (182-250°C) reactor-resources.comatamanchemicals.comnbwchem.comrayeneh.comresearchgate.net | 325°F (163°C) afpm.org | 435-472°F (224-244°C) gaylordchemical.com |

| By-products | Methane (CH₄) reactor-resources.comnbwchem.comrayeneh.comreactor-resources.comarkema.comafpm.org | Isobutane afpm.org | - |

| Coking Risk from By-products | Low/None reactor-resources.comatamanchemicals.comnbwchem.comrayeneh.comarkema.com | Higher if not controlled reactor-resources.comatamanchemicals.comnbwchem.comrayeneh.com | - |

| Viscosity | Low atamanchemicals.com | Higher arkema.com | - |

| Cost | Lower reactor-resources.comulisboa.pt | Higher afpm.org | - |

Table 2: Effect of DMDS Concentration on Coke and CO Formation in Steam Cracking

| DMDS Concentration (ppmw) | Coking Rate Reduction (vs. 0 ppmw) | CO Formation Reduction (vs. 0 ppmw) | Furnace Run Length (days) |

| 0 (Blank) | - | - | 60.21 kmutnb.ac.thresearchgate.net |

| 20 | 52% kmutnb.ac.thresearchgate.net | 50% kmutnb.ac.thresearchgate.net | 95.12 kmutnb.ac.thresearchgate.net |

| 111 (Industrial Dosage) | - | - | 60.21 kmutnb.ac.thresearchgate.net |

Mitigation of Carbon Monoxide Generation during Hydrocarbon Processing

Dimethyl disulfide plays a crucial role in mitigating carbon monoxide (CO) generation during hydrocarbon processing, especially in steam cracking operations. researchgate.netchemicalsunited.comgaylordchemical.comarkema.com Steam cracking, a process that converts hydrocarbons into olefins like ethylene (B1197577) and propylene, is susceptible to side reactions that lead to the formation of CO and carbon deposits (coke) on the cracking coils. gaylordchemical.comarkema.com Carbon monoxide in ethane steam crackers is primarily formed from the interaction of hydrocarbons, such as ethane and ethylene, with the nickel components of the reactor coils in the presence of water. researchgate.net

The injection of DMDS into the cracking furnace effectively suppresses the formation of CO. researchgate.netchemicalsunited.comarkema.com DMDS achieves this by decomposing into hydrogen sulfide (H₂S) and methane within the cracking tubes. arkema.comreactor-resources.com The H₂S then acts to poison the metal sites on the reactor surfaces that are otherwise involved in the formation of CO and coke. arkema.com This mechanism blocks access to these surface metal sites, thereby reducing CO production and delaying coke formation. researchgate.netarkema.com The use of DMDS contributes to extended furnace running cycles, optimized production capacities, and improved yields. arkema.com

Formation of Protective Iron Sulfide Layers on Reactor Components

Dimethyl disulfide is widely employed as a sulfiding agent to form protective iron sulfide (FeS) layers on reactor components, a critical step in various industrial processes, particularly in oil refineries and petrochemical plants. arkema.comreactor-resources.comcpchem.comreactor-resources.com In applications such as hydrotreating and hydrocracking, catalysts containing metal oxides must be converted to their active metal sulfide forms to promote desulfurization and denitrification reactions in hydrocarbon feeds. atamanchemicals.comreactor-resources.com This activation process, known as presulfiding, involves introducing DMDS into a reactor pressurized with hydrogen at temperatures typically above 370°F (188°C). atamanchemicals.comreactor-resources.com

Under these conditions, DMDS decomposes to form H₂S. atamanchemicals.comreactor-resources.comcpchem.com This H₂S then reacts with the iron on the furnace tube walls, creating a protective layer of iron sulfide. arkema.comreactor-resources.comcpchem.comreactor-resources.com This FeS layer is instrumental in minimizing coke formation and controlling CO generation, thereby enhancing the operational efficiency and extending the lifespan of the reactor components. arkema.comreactor-resources.comcpchem.comreactor-resources.com Continuous injection of DMDS at a reduced rate after initial passivation helps maintain this vital iron sulfide layer. cpchem.comreactor-resources.com DMDS is preferred for catalyst sulfiding due to its high sulfur content (68%) and its decomposition temperature range (392-482°F or 200-250°C over a catalyst), which allows for controlled transformation of metal oxides to sulfides. atamanchemicals.comreactor-resources.com

Catalytic Role in Renewable Fuel Production Processes

Dimethyl disulfide plays a vital catalytic role in the production of renewable fuels, specifically in the manufacturing of renewable diesel (hydrotreated vegetable oil, HVO) and sustainable aviation fuels (SAF). chemicalsunited.comarkema.comarkema.comigrownews.com In these processes, DMDS is used to sulfide the heterogeneous catalysts, such as hydrodeoxygenation catalysts, which are essential for converting vegetable oils and agri-food waste into renewable fuels. arkema.comigrownews.com

DMDS activates these catalysts and helps maintain the sulfur content on the catalyst surface, which is particularly important for renewable feedstocks that naturally lack sufficient sulfur. arkema.com DMDS decomposes at relatively low temperatures, starting at 180°C and completing above 230°C, to release H₂S. arkema.com This low-temperature decomposition is crucial for maximizing the activity of hydroprocessing catalysts during startup. arkema.com Furthermore, the clean decomposition of DMDS into H₂S and methane minimizes the risk of coke deposition on the catalyst, contributing to higher catalyst activity, prolonged catalyst life cycles, and improved unit profitability. reactor-resources.comarkema.com Its high solubility in hydrocarbons and vegetable oils facilitates easy injection and optimal dispersion, ensuring a homogeneous reaction across all hydrogenation catalysts. arkema.com By optimizing these catalytic reactions, DMDS contributes to reduced energy consumption and lower greenhouse gas emissions, aligning with global sustainability objectives. chemicalsunited.com

DMDS as a Key Chemical Intermediate in Agrochemical Synthesis

Dimethyl disulfide serves as a key chemical intermediate in the synthesis of various agrochemicals. google.comontosight.ainhu-pm.commultichemindia.comriverlandtrading.com It is a versatile precursor for the production of a range of organic compounds, including pesticides and other sulfur-containing chemicals. ontosight.aimultichemindia.comriverlandtrading.com

One notable application is its use in the preparation of 4-(methylthio)phenol, which is subsequently utilized in the synthesis of different pesticides. wikipedia.orgfishersci.ca Beyond its role as a synthetic intermediate, DMDS is directly employed in agriculture as an effective soil fumigant and insecticide. wikipedia.orgontosight.aimultichemindia.comriverlandtrading.comfishersci.ca In this capacity, it helps control soil-borne pathogens, nematodes, and other harmful organisms that can damage crops, particularly in the cultivation of vegetables and fruits where soil sterilization is crucial for disease prevention. multichemindia.com DMDS has also emerged as an important alternative to methyl bromide, a fumigant being phased out due to environmental concerns. wikipedia.org Additionally, DMDS is a foundational ingredient in the production of Sulfonyls, compounds widely used in crop protection applications. igrownews.com

Environmental Chemistry and Atmospheric Fate of Dimethyl Disulfide

Atmospheric Transport and Degradation Processes

Once released into the atmosphere, dimethyl disulfide undergoes various degradation processes, primarily through reactions with key atmospheric radicals and direct photolysis. nih.govcedre.fr Its volatility ensures its presence in the vapor phase in the air. cedre.fr

Reactivity with Key Atmospheric Radicals (e.g., OH, NO3)

Nitrate (B79036) radicals also contribute to the atmospheric degradation of DMDS, particularly during nighttime hours, with a reported half-life of 1.1 hours for liquid DMDS and several hours for vapor-phase DMDS. nih.govcedre.fr Direct photolysis also plays a role in its atmospheric removal. nih.govcedre.fr The reaction between dimethyl disulfide and atmospheric ozone is not considered competitive with other atmospheric transformation processes. nih.gov

Table 1: Atmospheric Reactivity and Half-Lives of Dimethyl Disulfide

| Atmospheric Species/Process | State of DMDS | Half-Life | Rate Constant (where available) | Source |

| Hydroxyl (OH) radicals | Vapor | 3.5 days | cedre.fr | |

| Hydroxyl (OH) radicals | Vapor | 1.6 hours | 2.49 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ (at 298 K) | nih.govcedre.fr |

| Hydroxyl (OH) radicals | Liquid | 4 hours | cedre.fr | |

| Nitrate (NO₃) radicals | Vapor | Several hours | cedre.fr | |

| Nitrate (NO₃) radicals | Liquid | 1.1 hours | nih.govcedre.fr | |

| Atomic oxygen | Vapor | 6.2 days | cedre.fr | |

| Direct Photolysis | Vapor | 3.2 - 4.6 hours | nih.govcedre.fr |

Atmospheric Lifetimes and Contribution to the Global Sulfur Cycle

The atmospheric lifetime of dimethyl disulfide varies depending on the specific degradation pathway and environmental conditions. As indicated by its half-lives, DMDS is relatively short-lived in the atmosphere, undergoing rapid degradation. nih.govcedre.fr Its rapid decomposition under solar irradiation in oxic aqueous solutions, with half-lives as low as 43 ± 13 seconds, suggests that photochemical pathways may be dominant in euphotic zones of natural aquatic systems. researchgate.net

Dimethyl disulfide is a naturally occurring compound that contributes to the global sulfur cycle. nih.gov While dimethyl sulfide (B99878) (DMS) is estimated to account for a significant portion of natural gas-phase sulfur emissions, DMDS also plays a role as a precursor to secondary aerosol formation, including sulfuric acid and methanesulfonic acid. nih.govcedre.fr The oxidation products of sulfur compounds, including DMDS, can influence atmospheric aerosol formation and cloud condensation nuclei (CCN) populations, thereby impacting cloud formation and regional climate. cedre.fr

Biogeochemical Cycling and Bioremediation Studies

Dimethyl disulfide undergoes significant degradation in soil and aquatic systems, influenced by both microbial activity and environmental factors. researchgate.netnih.gov

Microbial Degradation Pathways (e.g., Thiobacillus thioparus Strain E6)

Biodegradation is an important route for the degradation of DMDS in soil. researchgate.netnih.gov Studies have identified microorganisms capable of degrading dimethyl disulfide. For instance, a strain of Thiobacillus thioparus has been characterized for its ability to grow chemolithoautotrophically on dimethyl disulfide. microbiologyresearch.org The oxidation of DMDS by Thiobacillus thioparus proceeds through its reduction to methanethiol (B179389) (MT). Methanethiol is then oxidized via sulfide, formaldehyde, and formate (B1220265) to carbon dioxide (CO₂) and sulfate (B86663). microbiologyresearch.org Other microorganisms, such as Bacillus cereus GIGAN2, have also been isolated and shown to degrade DMDS in aqueous media. gdut.edu.cn Thiobacillus thioparus DW44 has also been reported to degrade DMDS. oup.com

Environmental Metabolism and Degradation in Soil Systems

Dimethyl disulfide is not expected to be persistent in soil systems and has a low potential for leaching into groundwater. nih.gov It is quickly degraded or metabolized into non-toxic degradates in the soil. nih.gov The dissipation of DMDS in soil is rapid, with over 90% dissipating within 14 days of application under open field conditions. nih.gov

The degradation rate of DMDS in soil is influenced by various environmental and soil physicochemical factors, including soil pH, organic matter content, temperature, and water content. researchgate.netnih.gov Degradation tends to be slower in acidic soils and those with high organic content, while it increases with higher temperatures and water content. epa.gov Biodegradation is a primary mechanism, and DMDS degrades faster in alkaline soil. researchgate.net

Table 2: Half-Lives of Dimethyl Disulfide in Soil

| Soil Condition/Location | Half-Life (days) | Source |

| Non-sterile conditions (various soil types) | 1.05 - 6.66 | researchgate.netnih.govscience.gov |

| Sterile conditions (various soil types) | 12.63 - 22.67 | researchgate.netnih.govscience.gov |

| Shandong Province (2015) | 4.47 | nih.gov |

| Jilin Province (2015) | 3.07 | nih.gov |

| Hebei Province (2015) | 2.10 | nih.gov |

| Shandong Province (2016) | 2.49 | nih.gov |

| Jilin Province (2016) | 6.49 | nih.gov |

| Hebei Province (2016) | 1.35 | nih.gov |

| Clay loam soil (France) | ~6 (observed DT50) | epa.gov |

| Clay soil (Switzerland) | ~10 (observed DT50) | epa.gov |

| Loamy sand soil (California) | >120 (observed DT50) | epa.gov |

Major transformation products of DMDS in soil include methanesulfonic acid (MSA) and carbon dioxide/volatile organic compounds. epa.gov

Application in Odor Abatement Technologies (e.g., Biotrickling Filters for Volatile Sulfur Compounds)

Dimethyl disulfide is recognized as a volatile sulfur compound (VSC) that contributes to unpleasant odors, possessing a low odor threshold. researchgate.netuni.lu Its strong, pungent, garlic-like odor is partly due to the compound itself and partly to impurities like methyl mercaptan and dimethyl sulfide. nih.govnih.gov

Bioreactors, including biotrickling filters, are employed for the co-treatment of gas mixtures containing DMDS. gdut.edu.cn Microorganisms such as Thiobacillus thioparus have been utilized in bioreactors for the degradation of sulfur compounds, including DMDS. gdut.edu.cnoup.comresearchgate.net While much research on biotrickling filters focuses on dimethyl sulfide (DMS) removal, the demonstrated ability of specific microbial strains like Thiobacillus thioparus to degrade DMDS in controlled environments suggests their potential for application in odor abatement technologies targeting DMDS and other VSCs. microbiologyresearch.orggdut.edu.cnresearchgate.net

Environmental Distribution and Pathways (Excluding Bioaccumulation)

The environmental distribution and pathways of dimethyl disulfide are significantly influenced by its physical and chemical properties, determining its partitioning between air, water, and soil compartments.

Volatility and Partitioning Behavior in Environmental Compartments

Dimethyl disulfide is characterized by its high volatility, which plays a critical role in its environmental partitioning. nih.govherts.ac.ukcedre.fr Its vapor pressure is reported as 3.8 x 10⁶ mPa at 20 °C herts.ac.uk, 38 hPa at 25 °C cedre.fr, and 28.7 mm Hg at 25 °C nih.gov. These values indicate that DMDS will predominantly exist as a vapor in the atmosphere. nih.gov

The Henry's Law constant for dimethyl disulfide is approximately 1.21 x 10⁻³ atm·m³/mole at 20 °C or 25 °C. cedre.frnih.govnist.gov This constant suggests that DMDS is expected to volatilize rapidly from water surfaces. nih.govnih.gov Estimated volatilization half-lives from water bodies include 3 hours for a river scenario and 4 days for a lake scenario. cedre.fr Other estimates suggest a volatilization half-life of 3.5 hours for a model river and 4.1 days for a model lake. nih.govnih.gov

DMDS exhibits high aqueous solubility, with reported values ranging from 1 to 2 g/L cedre.frfishersci.ca and 2.5 g/L at 20 °C. wikipedia.org Despite its solubility, a portion of spilled DMDS in water may still evaporate. cedre.fr

In soil, dimethyl disulfide is expected to possess very high mobility, indicated by an estimated organic carbon-water (B12546825) partition coefficient (Koc) of 40. nih.gov This high mobility suggests that DMDS can be mobile within soil systems and may not be persistent. herts.ac.ukcedre.fr Volatilization from moist soil surfaces is considered an important fate process, and DMDS can also volatilize from dry soil surfaces based on its vapor pressure. nih.govnih.gov Soil can also act as an environmental sink, sorbing atmospheric, gas-phase dimethyl disulfide. nih.gov

Table 1: Key Partitioning Parameters of Dimethyl Disulfide

| Property | Value | Environmental Implication | Source |

| Vapor Pressure (at 25 °C) | 28.7 mm Hg (3.8 kPa or 38 hPa) | Exists predominantly as vapor in air | nih.govwikipedia.orgcedre.fr |

| Henry's Law Constant | 1.21-1.22 x 10⁻³ atm·m³/mole (at 20-25 °C) | Rapid volatilization from water | nih.govcedre.frnih.govnist.gov |

| Aqueous Solubility | 1-2.5 g/L (at 20 °C) | High solubility, but evaporation from water still occurs | wikipedia.orgcedre.frfishersci.ca |

| Koc (estimated) | 40 | Very high mobility in soil | nih.gov |

Aquatic and Soil Degradation Kinetics

The degradation kinetics of dimethyl disulfide vary significantly depending on the environmental compartment and prevailing conditions, involving both abiotic and biotic processes.

Aquatic Degradation Kinetics

Under abiotic, dark, and oxic conditions, dimethyl disulfide exhibits remarkable stability in aqueous solutions, with half-lives ranging from thousands to hundreds of thousands of years, depending on pH and temperature. publish.csiro.aupublish.csiro.auscispace.com This suggests that in natural aquatic systems, other chemical, photochemical, and microbially-mediated pathways are more significant for its decomposition. publish.csiro.aupublish.csiro.au DMDS reacts with hydroxyl ions in water, leading to the formation of methyl mercaptan and other products. publish.csiro.aupublish.csiro.au

Photolysis is a significant degradation pathway for DMDS in water. Liquid dimethyl disulfide is broken down by direct photolysis with a half-life of 3.2 to 4.6 hours under full sunlight. nih.govcedre.fr On the water surface, photolysis can degrade DMDS within a few hours. cedre.fr Reaction with photochemically produced hydroxyl radicals in water also contributes to its degradation, with a half-life of 4 hours for liquid DMDS. cedre.frnih.gov Additionally, reaction with nitrate radicals can degrade DMDS with a half-life of 1.1 hours. nih.gov

While DMDS dissolved in water can remain stable for up to two months cedre.fr, anaerobic biodegradation can be an important process. In studies using anoxic salt marsh sediments, DMDS was rapidly reduced by 50% in 1-2 days to methanethiol. nih.gov Aerobic biodegradation in aqueous solutions by isolated bacterial strains, such as Bacillus cereus GIGAN2, has shown a half-life of 21.0 hours under optimal conditions. gdut.edu.cn Aqueous hydrolysis of DMDS at ambient temperatures and pH values below 12 is generally too slow to be a major environmental fate process. nih.gov However, hydrolysis rates were observed to be faster in neutral or mid-alkaline conditions compared to acidic solutions. researchgate.net

Table 2: Aquatic Degradation Half-Lives of Dimethyl Disulfide

| Degradation Pathway | Half-Life | Conditions | Source |

| Abiotic (Dark, Oxic) | Thousands to hundreds of thousands of years | pH and temperature dependent | publish.csiro.aupublish.csiro.auscispace.com |

| Direct Photolysis (Liquid) | 3.2 - 4.6 hours | Full sunlight | nih.govcedre.fr |

| Photolysis (Water Surface) | A few hours | General | cedre.fr |

| Hydroxyl Radical Reaction | 4 hours | Liquid DMDS | cedre.fr |

| Nitrate Radical Reaction | 1.1 hours | Night-time hours | nih.gov |

| Anaerobic Biodegradation | 1-2 days (50% reduction) | Anoxic salt marsh sediments | nih.gov |

| Aerobic Biodegradation (Aqueous) | 21.0 hours | By Bacillus cereus GIGAN2 (optimal conditions) | gdut.edu.cn |

Soil Degradation Kinetics

Biodegradation is a significant pathway for the degradation of DMDS in soil. researchgate.netnih.govcolab.ws Studies have shown a notable difference in degradation rates between non-sterile and sterile soil conditions, highlighting the role of microbial activity. The degradation half-life of DMDS under non-sterile conditions typically ranges from 1.05 to 6.66 days across various soil types. researchgate.netnih.govcolab.ws In contrast, under sterile conditions, the half-life increases significantly, ranging from 12.63 to 22.67 days. researchgate.netnih.govcolab.ws

Specific research findings indicate soil degradation half-lives varying by location and year: in 2015, half-lives were 4.47, 3.07, and 2.10 days in Shandong, Jilin, and Hebei provinces, respectively; in 2016, they were 2.49, 6.49, and 1.35 days in the same respective provinces. mdpi.com Aerobic soil metabolism studies have also reported an observed DT50 (time for 50% degradation) of approximately 6 days in clay soil from Switzerland, while in loamy sand soil from California, the DT50 was observed to be greater than 120 days, indicating variability based on soil characteristics. epa.gov

Dimethyl disulfide degrades faster in alkaline soil, and both soil pH and organic matter content are identified as major factors influencing its degradation rate. researchgate.netresearchgate.netnih.gov The primary transformation product of DMDS in soil is methanesulfonic acid (MSA). epa.gov

The presence of biochar amendments can influence DMDS degradation in soil. While seven out of eight tested biochar amendments were found to delay degradation, increasing the half-life from 1.05 days to between 1.16 and 5.87 days, the effects are complex and depend on multiple factors such as surface area, pH, and the physicochemical composition of the biochar. researchgate.netnih.govcolab.ws

Table 3: Soil Degradation Half-Lives of Dimethyl Disulfide

| Condition | Half-Life Range (Days) | Notes | Source |

| Non-sterile conditions | 1.05 - 6.66 | Across five types of soil, biodegradation is important | researchgate.netnih.govcolab.ws |

| Sterile conditions | 12.63 - 22.67 | Across five types of soil, highlights microbial role | researchgate.netnih.govcolab.ws |

| Specific Soil (2015) | 2.10 - 4.47 | Shandong, Jilin, Hebei provinces | mdpi.com |

| Specific Soil (2016) | 1.35 - 6.49 | Shandong, Jilin, Hebei provinces | mdpi.com |

| Aerobic Soil Metabolism | ~6 (observed DT50) | Clay soil (Switzerland) | epa.gov |

| Aerobic Soil Metabolism | >120 (observed DT50) | Loamy sand soil (California) | epa.gov |

Advanced Spectroscopic and Computational Characterization of Dimethyl Disulfide

Molecular Structure Elucidation Techniques

The precise determination of dimethyl disulfide's molecular geometry and conformational preferences is fundamental to understanding its chemical behavior. This has been achieved through experimental techniques like gas-phase electron diffraction and spectroscopic analyses.

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction (GED) has been instrumental in elucidating the detailed molecular structure of dimethyl disulfide. Studies have provided precise measurements of bond lengths, bond angles, and dihedral angles, revealing the molecule's preferred conformation.

One such study determined the following principal parameters for DMDS: C–H bond length of 1.090 ± 0.007 Å, S–C bond length of 1.806 ± 0.002 Å, and an S–S bond length of 2.022 ± 0.003 Å. The ∠SSC angle was found to be 104.1 ± 0.3°, and the dihedral angle of the CSSC skeleton was determined to be 83.9 ± 0.9°. This research also established that the C–H bonds are staggered or nearly so with respect to the S–S bond researchgate.net. Another investigation reported slightly different values, with r_g(C-S) at 1.816 ± 0.003 Å, r_g(S-S) at 2.029 ± 0.003 Å, r_g(C-H) at 1.105 ± 0.005 Å, ∠SSC at 103.2 ± 0.2°, ∠SCH at 111.3 ± 0.6°, and a rotational angle about the S-S bond of 85.3 ± 3.7° acs.org. Notably, the S–S bond length in DMDS is reported to be significantly shorter than that found in H₂S₂ researchgate.net.

Table 1: Selected Structural Parameters of Dimethyl Disulfide from Gas-Phase Electron Diffraction

| Parameter | Value 1 (Å or °) researchgate.net | Value 2 (Å or °) acs.org |

| C–H Bond Length | 1.090 ± 0.007 Å | 1.105 ± 0.005 Å |

| S–C Bond Length | 1.806 ± 0.002 Å | 1.816 ± 0.003 Å |

| S–S Bond Length | 2.022 ± 0.003 Å | 2.029 ± 0.003 Å |

| ∠SSC Angle | 104.1 ± 0.3° | 103.2 ± 0.2° |

| ∠SCH Angle | Not reported | 111.3 ± 0.6° |

| CSSC Dihedral Angle | 83.9 ± 0.9° | 85.3 ± 3.7° |

Vibrational and Nuclear Magnetic Resonance Spectroscopic Analysis

Vibrational spectroscopy (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing the bonding and dynamics within dimethyl disulfide. These techniques provide complementary information to electron diffraction, particularly regarding vibrational modes and chemical environments of atomic nuclei.

Dimethyl disulfide exhibits characteristic vibrational mode frequencies, which are cataloged in databases such as PubChem nih.gov. The use of Fourier-transform infrared (FT-IR) spectroscopy has been reported in studies involving DMDS, for instance, in analyzing its absorption processes researchgate.net. A vibrational analysis specifically for mean square amplitudes has also been performed for DMDS, providing insights into its molecular vibrations acs.orgacs.org.

For NMR spectroscopy, PubChem links to NMRShiftDB for 1D NMR spectra of dimethyl disulfide nih.gov. While specific detailed DMDS NMR data were not extensively retrieved in the initial search, the application of ¹H and ¹⁹F NMR spectroscopy has been demonstrated for related sulfur compounds like fluorodimethylsulphonium cation and dimethylsulphur difluoride, indicating the utility of these methods for structural characterization in similar chemical contexts rsc.org. The presence of ¹H NMR data for dimethyl sulfide (B99878) (DMS) with a singlet at 2.117 ppm suggests that similar, well-defined spectra exist for DMDS, reflecting the chemical equivalence of its methyl groups chemicalbook.com.

Quantum Chemical and Computational Modeling

Computational chemistry, particularly quantum chemical methods, plays a vital role in understanding the electronic structure, reactivity, and dynamics of dimethyl disulfide, complementing experimental observations.

Theoretical Investigation of Reaction Energetics and Transition States

Theoretical studies have extensively investigated the reaction energetics and transition states involved in dimethyl disulfide's chemical transformations. These investigations provide insights into reaction pathways and energy barriers.

For example, the reaction between dimethyl disulfide and hydroxyl (OH•) radicals has been explored using ab initio and hybrid meta density functional theory (DFT) methods. The potential energy surface (PES) for this reaction indicates an addition entrance channel where the OH• moiety attacks one of the sulfur atoms of DMDS, forming an intermediate (INT1) that is approximately 28 kJ mol⁻¹ lower in energy than the reactants at the G4 level of theory tandfonline.comresearchgate.net. This intermediate rapidly decomposes, with the most favorable pathway proceeding through a transition state (TS1) to yield methanethiol (B179389) (CH₃SOH) and the thiomethyl radical (CH₃S•) tandfonline.com.

Another area of investigation involves the gas-phase reactions of dimethyl disulfide with aliphatic carbanions. Mass spectrometry experiments combined with DFT calculations have identified three distinct mechanisms, depending on the carbanion's structure and proton affinity. The predominant pathway is a nucleophilic substitution at the sulfur atom, known as the thiophilic reaction (S_N@S), which leads to the formation of the thiomethyl anion (CH₃S⁻) nih.gov. For SN2 displacement reactions involving DMDS and phosphorus nucleophiles like trimethylphosphine (B1194731), theoretical calculations have identified transition structures with reaction barriers around 11 kcal/mol, suggesting that the reaction is nearly barrierless once the preorganized reaction complex is formed nih.gov.

Table 2: Energetics of DMDS Reactions (Selected Examples)

| Reaction Type | Intermediate/Transition State | Relative Energy (kJ/mol) / Barrier (kcal/mol) | Level of Theory / Method | Reference |

| DMDS + OH• Radical | INT1 (intermediate) | ~ -28 kJ/mol (bound) | G4 | tandfonline.com |

| DMDS + OH• Radical | TS1 (transition state) | Most favorable pathway | G4 | tandfonline.com |

| DMDS + Trimethylphosphine (SN2 displacement) | Transition Structure | ~ 11 kcal/mol (barrier) | B3LYP DFT | nih.gov |

Density Functional Theory (DFT) Applications in Mechanistic Studies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reaction mechanisms of molecules like dimethyl disulfide. Its balance of accuracy and computational cost makes it suitable for complex systems.

DFT calculations have been applied to investigate the mechanism of S-S bond scission in dimethyl disulfide when reacted with phosphorus nucleophiles, such as trimethylphosphine (TMP). These studies, often employing the B3LYP variant of DFT, have characterized transition structures and calculated reaction barriers, providing detailed insights into the bond cleavage process nih.gov.

Furthermore, DFT has been utilized in conjunction with mass spectrometry to study the gas-phase reactions of DMDS with aliphatic carbanions. Calculations at levels such as PBE1PBE/6-311+G(2d,p) have been performed for geometry optimization, vibrational frequency analysis, and the calculation of enthalpy and Gibbs free energy, demonstrating good agreement with experimental observations nih.gov.

Time-dependent DFT (TDDFT) has been employed to investigate the excited states of both free and adsorbed DMDS molecules on metal surfaces (e.g., Cu and Ag clusters). These TDDFT studies aim to clarify the mechanisms of photolysis, particularly how photodissociation can occur at different photon energies depending on whether far-field or near-field light is used. The calculations showed that the interaction with metal surfaces can delocalize the frontier orbitals of DMDS, leading to a narrowing of the HOMO-LUMO gap energy nih.govacs.org.

Ab Initio and Coupled Cluster Methods for Electronic Structure and Dissociation

Higher-level ab initio and coupled cluster (CC) methods are employed for a more accurate description of the electronic structure and dissociation pathways of dimethyl disulfide, especially when dealing with excited states and bond breaking processes.

Ab initio calculations have been used to investigate the electronic structure of dimethyl disulfide, providing fundamental insights into its bonding characteristics researchgate.net. More advanced coupled cluster methods are crucial for accurately describing bond dissociation, particularly when multiple bonds are involved or when strong electron correlation effects are present researchgate.net.

Recent studies have focused on the electronic structure and properties of the excited states (S₁-S₆) of DMDS, particularly those accessed upon excitation at approximately 200 nm. These investigations involve comparing theoretical and experimental UV spectra and predicting one-dimensional cuts through the singlet and triplet potential energy surfaces along the S-S and C-S bond dissociation coordinates researchgate.netrsc.org. To achieve high accuracy, methods such as equation-of-motion coupled cluster theory (including CC3, EOM-CCSDT, and EOM-CCSDTQ), selected configuration interaction (SCI) calculations, and multiconfigurational n-electron valence state perturbation theory (NEVPT2) have been utilized researchgate.netrsc.orgresearchgate.net.

These advanced computational approaches are essential for understanding the complex nature of DMDS photodissociation. For instance, the extended multi-state complete active space second-order perturbation theory (XMS-CASPT2) has been shown to effectively balance computational efficiency and accuracy, capturing both the Rydberg character of states in the Franck-Condon region and the multiconfigurational character near bond-dissociation limits researchgate.netrsc.org. A new variant of equation-of-motion coupled cluster theory, EOM-CCSD(T)(a)*, has demonstrated significant improvements in treating doubly excited states compared to EOM-CCSD, although it may face challenges in quantitatively capturing asymptotic energies along bond dissociation coordinates for these states researchgate.netrsc.org. Prior research indicates that DMDS photodissociation excited at ~266 nm and ~248 nm primarily involves the lowest excited electronic states (S₁ and S₂), leading to cleavage of both S-S and C-S bonds researchgate.netrsc.org.

Computational Studies of Hydrogen Transfer Processes in Radical Cations

Computational chemistry plays a pivotal role in elucidating the intricate mechanisms of hydrogen transfer (HT) processes, particularly in the context of radical cations such as those derived from dimethyl disulfide (DMDS). These processes are fundamental in various chemical environments, including biochemistry and atmospheric chemistry rsc.org. Quantum chemical calculations, employing methods like density functional theory (DFT), ab initio calculations (e.g., MP2, IS-CASSCF), and Valence Bond (BOVB) calculations, have been extensively utilized to investigate the dissociation reactions of DMDS radical cations (CH₃SSCH₃•+) rsc.orgnih.govaip.orgresearchgate.netnih.govresearchgate.netacs.org.

Studies have revealed multiple pathways for hydrogen transfer during the dissociation of DMDS radical cations. Specifically, four distinct hydrogen transfers from the carbon atom to the sulfur atom and one hydrogen transfer from sulfur to sulfur atom have been identified rsc.org. These transfers are crucial in the dissociation channel leading to the formation of CHnS+ ions (where n = 2–4) rsc.org. The mechanisms underlying these transfers are predominantly characterized as hydrogen atom transfer (HAT), with four of the five observed pathways also involving electron transfer (ET) rsc.org.

The presence of water molecules, common in biological systems and the atmosphere, significantly influences these HT processes. Computational explorations of the [DMDS + H₂O]•+ complex have demonstrated that water molecules can act as catalysts, leading to a substantial reduction in the free energy barriers for hydrogen transfer rsc.org. Notably, two of the carbon-to-sulfur hydrogen transfers exhibit the largest decrease in energy barriers and are characterized as concerted proton-coupled electron transfer (cPCET) when water molecules participate as a base rsc.org. These findings offer insights into the activation of C–H bonds and the broader understanding of HT mechanisms in disulfide dissociation rsc.org.

Furthermore, computational studies have confirmed the existence and reactivity of water radical cation dimers, including a hydronium hydroxyl radical complex (A) and an O–O single-electron bound dimer (B). These species have been shown to react with dimethyl disulfide, with computations and experiments confirming their involvement in unique chemical reactions, such as the attack and cleavage of disulfide bonds chinesechemsoc.orgnsf.gov.

Computational methods have also been applied to understand the electronic excitation and ionic dissociation of DMDS around the S 2p edge, complementing synchrotron radiation and time-of-flight mass spectrometry techniques nih.govaip.org. Ab initio IS-CASSCF calculations, for instance, were performed to interpret photoabsorption spectra nih.govaip.org. Additionally, DFT calculations have been employed to determine the structure of complex product ions, such as [CH₃S-S(CH₃)-SCH₃]+, formed during ion-molecule reactions involving DMDS nih.gov. The impact of microhydration on the one-electron uptake of disulfides, including DMDS, has also been examined using MP2/DZP++ level of theory, revealing that water molecules significantly influence the structure and UV-Vis absorption of DMDS radical anions researchgate.net.

Mass Spectrometric Approaches to Reaction Product Identification

Mass spectrometry (MS) is an indispensable tool for the identification and characterization of reaction products involving dimethyl disulfide (DMDS), particularly in the context of derivatization for structural elucidation and the study of ion-molecule reactions.

One of the most common applications of DMDS in mass spectrometry is its use as a derivatizing agent for unsaturated compounds, primarily to determine the position of double bonds in alkenes and fatty acids atamanchemicals.comedpsciences.orgresearchgate.netedpsciences.orgsigmaaldrich.comacs.org. The reaction involves the addition of DMDS across carbon-carbon double bonds, forming characteristic adducts that yield specific fragmentation patterns under electron ionization mass spectrometry (EIMS) sigmaaldrich.comacs.org. This technique, often coupled with gas chromatography (GC-MS), allows for the precise localization of double bonds atamanchemicals.comedpsciences.orgresearchgate.netedpsciences.orgsigmaaldrich.com.

The fragmentation pathways of DMDS derivatives are crucial for interpretation. For instance, in the mass spectra of DMDS derivatives of unsaturated compounds, the loss of methanethiol (CH₃SH) is a key diagnostic feature edpsciences.org. Specific fragment ions are indicative of the double bond's position. For example, in the study of a DMDS derivative of 9-dodecenyl tetradecanoate, characteristic fragments at m/z 89 and m/z 171 were observed, indicating the location of the double bond at the alcohol side researchgate.net. Similarly, for the DMDS derivative of 2-methyl-1,4-pentadiene, fragment ions at m/z 161 and m/z 147, resulting from the loss of CH₃S• or CH₃SCH₂•, further fragment to m/z 113 and m/z 99 upon loss of methanethiol edpsciences.org.

A novel approach involves chemical ionization (CI) tandem mass spectrometry (MS/MS or MSn) with pre-derivatization by DMDS. This method enhances the specificity for targeted fatty acid analysis and significantly boosts sensitivity, especially when employing a multiple reaction monitoring (MRM) version that screens for diagnostic ions of possible double bond positional isomers acs.org. This advanced technique has enabled the characterization of unusual fatty acid isomers, such as 18:2(5Z,8Z) and a novel 20:2(7Z,10Z) in human sebum, and other polyunsaturated fatty acids in seafood acs.org.

Beyond derivatization, mass spectrometry is used to investigate the reactivity of DMDS itself in ion-molecule reactions. DMDS has been explored as a reagent to filter or "scrub" common chemical background ions in atmospheric pressure ionization (API) mass spectrometry by changing their mass-to-charge (m/z) ratio nih.gov. DMDS reacts efficiently with various background ions, such as m/z 42 (ACNH+), m/z 149 (from phthalates), and m/z 99 (protonated phosphoric acid), primarily through proton transfer or ligation nih.gov. For example, proton transfer was observed with ACNH+, followed by secondary reactions yielding [CH₃S-S(CH₃)-SCH₃]+ nih.gov.

DMDS also serves as a diagnostic reagent for identifying distonic radical cations in the gas phase. Distonic radical cations, which possess spatially separated charge and radical sites, abstract a thiomethyl group from DMDS, a reaction not typically observed with conventional radical cations nih.govresearchgate.netacs.org. This distinct reactivity provides conclusive evidence for the identification of distonic ion structures nih.gov.

Furthermore, time-of-flight mass spectrometry (TOF-MS) has been utilized to study the electronic excitation and ionic dissociation of DMDS around the S 2p edge, providing insights into its fragmentation behavior at different photon energies nih.govaip.org. Studies have shown increased fragmentation with higher photon energy and selective fragmentation for certain ions at specific S 2p resonances nih.gov. The reaction of DMDS with reactive water radical cations, forming products like [M₁ + H₂O]•+, has also been confirmed using mass spectrometric characterization and D₂O isotope labeling experiments chinesechemsoc.orgnsf.gov.

The application of mass spectrometry, often in conjunction with computational studies, provides a comprehensive understanding of DMDS's chemical behavior, its utility as a derivatizing agent, and its role in various reaction mechanisms.

Table 1: Characteristic Mass Spectrometry Fragment Ions from DMDS Derivatives

| Compound Type / Derivative | Diagnostic Fragmentation Event | Characteristic m/z Values | Reference |

| Unsaturated Esters (DMDS-adduct) | Loss of alkyl thiomethyl fragment; Cleavage between thiomethyl groups | M+ - 89 (e.g., m/z 399) | researchgate.net |

| Unsaturated Esters (DMDS-adduct) | McLafferty rearrangement (alcohol side) | m/z 89, m/z 171 | researchgate.net |

| 2-methyl-1,4-pentadiene (DMDS-adduct) | Loss of CH₃S• or CH₃SCH₂• | m/z 161, m/z 147 | edpsciences.org |

| 2-methyl-1,4-pentadiene (DMDS-adduct) | Subsequent loss of CH₃SH from m/z 161 and m/z 147 | m/z 113 (base peak), m/z 99 | edpsciences.org |

| DMDS + Water Radical Cations | Formation of adduct | [M₁ + H₂O]•+ | chinesechemsoc.orgnsf.gov |

Table 2: Common Background Ions Reacting with DMDS in API-MS

| Background Ion (m/z) | Proposed Identity | Reaction Type with DMDS | k/kc (Relative Efficiency) | Reference |

| 42 | ACNH+ (protonated acetonitrile) | Proton Transfer | 0.91 | nih.gov |

| 149 | (from phthalates) | Ligation (dominant), Proton Transfer | 0.47 | nih.gov |

| 99 | Protonated phosphoric acid | Proton Transfer | 0.38 | nih.gov |

| 117 | [H₃PO₄ + H + H₂O]+ | Ligand Substitution (DMDS for H₂O) | 0.71 | nih.gov |

| 131 | [H₃PO₄ + H + MeOH]+ | DMDS Ligation | 0.058 | nih.gov |

Derivatization Chemistry and Analytical Methodologies Utilizing Dimethyl Disulfide

Derivatization for Positional Isomer Determination

The iodine-catalyzed addition of DMDS across a double bond is a well-established technique for identifying positional isomers of unsaturated molecules, particularly alkenes and fatty acids. davidcwhite.org The derivatization transforms the double bond into a derivative that, under the high-energy conditions of electron ionization mass spectrometry (EI-MS), cleaves preferentially at the single bond between the two carbon atoms that were originally part of the double bond. This specific fragmentation provides two key ion fragments that directly indicate the location of the unsaturation. nsf.govnih.gov

Applications in Alkene Double Bond Location via Mass Spectrometry

The derivatization of alkenes with dimethyl disulfide followed by analysis using gas chromatography-mass spectrometry (GC/MS) is a robust and widely used method for locating double bonds in their alkyl chains. nih.gov While the conventional approach works well for monounsaturated alkenes, its application to polyunsaturated alkenes can be complicated by the formation of multiple or cyclized DMDS adducts, leading to complex mass spectra that are difficult to interpret. nsf.govresearchgate.net

To address this, researchers have developed efficient experimental procedures to favor the formation of mono-DMDS adducts for polyunsaturated alkenes. nih.govnsf.gov By carefully controlling reaction conditions, such as temperature and time, the formation of single adducts can be prioritized. For instance, reacting alkenes with DMDS at 25°C for shorter periods (20 to 160 minutes) has been shown to produce sufficient mono-adducts for analysis. nih.gov

GC/MS analysis of these mono-DMDS adducts yields highly characteristic mass fragments that allow for the unambiguous assignment of double bond positions. nih.govresearchgate.net The primary fragmentation occurs at the C-C bond between the two methylthio (-SCH₃) groups. The resulting diagnostic ions reveal the structure of the two alkyl fragments on either side of the original double bond. nsf.gov For example, in the analysis of a mono-DMDS adduct of 7,11-nonacosadiene, the adduct at the C-7 position produced characteristic ions at m/z 145 and 353, resulting from the cleavage between the two carbons bearing the methylthio groups. nsf.gov

This methodology has been successfully applied to identify novel unsaturated alkenes from various natural sources. In one study, a series of mono- to tri-unsaturated C₃₁ alkenes were discovered in the haptophyte algae Isochrysis litoralis. nih.govnsf.gov The analysis of their DMDS adducts allowed for the precise identification of compounds such as 9-C₃₁:₁, 6,9-C₃₁:₂, and 6,9,25-C₃₁:₃. nsf.gov

Table 1: Diagnostic Mass Spectral Ions for DMDS Adducts of Alkenes

| Original Alkene | Double Bond Position | Diagnostic Fragment Ions (m/z) |

| 7,11-Nonacosadiene | C-7 | 145, 353 |

| C₃₁ Alkene | C-9 | 173, 355 |

| C₃₁ Alkene | C-6 | 131 |

| C₃₁ Alkene | C-25 | 393 |

Analysis of Monounsaturated Fatty Acids by Gas Chromatography-Mass Spectrometry

The DMDS derivatization technique followed by GC-MS analysis is a simple, rapid, and routinely applied method for determining the double-bond position and geometry of monounsaturated fatty acids (MUFAs). davidcwhite.org This approach is invaluable in fields like microbial ecology and clinical microbiology for identifying fatty acid biomarkers. davidcwhite.orgnih.gov The analysis of fatty acid methyl esters (FAMEs) converted to their DMDS adducts provides clear and interpretable mass spectra. nih.gov

Upon electron ionization, the DMDS adducts of MUFAs cleave at the bond between the two carbon atoms where the methylthio groups are attached. This cleavage generates two principal diagnostic ions that allow for the unequivocal assignment of the double bond's original location. nih.gov The mass spectra typically show a recognizable molecular ion (M⁺) and these two major fragment ions. nih.gov

For example, in the analysis of methyl linoleate (B1235992) (c9, c12-C₁₈:₂), the DMDS adduct at the Δ9 position yields diagnostic ions at m/z 171 and 217. The adduct at the Δ12 position produces key fragments at m/z 131 and 257. nsf.gov This method has been used to identify specific MUFAs in bacteria, such as C₁₆:₁ω9c and C₁₆:₁ω9t in Aerococcus viridans, which helps to distinguish them from related genera. nih.gov The technique is sensitive enough to characterize a wide range of components, including long-chain fatty acids up to 26:1, and can separate adducts derived from cis and trans isomers. davidcwhite.org

Recent advancements have focused on optimizing the reaction conditions to preferentially form mono-DMDS adducts for polyunsaturated fatty acids (PUFAs), extending the utility of this method beyond just monounsaturated compounds. nsf.gov Shorter reaction times at room temperature have been found to favor higher yields of the desired mono-adducts, preventing the formation of more complex and difficult-to-interpret poly-adducts. nsf.gov

Table 2: Key Fragmentation Ions for DMDS Adducts of Monounsaturated Fatty Acid Methyl Esters (FAMEs)

| FAME | Double Bond Position | Primary Fragment Ions (m/z) | Secondary Fragment Ions (m/z) |

| Methyl linoleate | Δ9 | 171, 217 | 123 (from 171), 185 (from 217) |

| Methyl linoleate | Δ12 | 131, 257 | 83 (from 131), 209 (from 257) |

| C₁₆:₁ FAME | ω9 | - | - |

| C₁₈:₁ FAME | Δ10 | - | - |